

# electrochemical impedance spectroscopy of tin(ii) oxalate-derived materials

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## Compound of Interest

Compound Name: Tin(II) oxalate

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An objective comparison of **tin(II) oxalate**-derived materials for battery applications, supported by electrochemical impedance spectroscopy (EIS) and other performance data.

## Performance Comparison: Tin(II) Oxalate vs. Tin(II) Oxalate-rGO Composite

**Tin(II) oxalate** ( $\text{SnC}_2\text{O}_4$ ) has been investigated as a promising anode material for lithium-ion batteries. However, like many conversion/alloying type anodes, it suffers from poor electrical conductivity, which limits its performance. To address this, researchers have developed composites, such as incorporating reduced graphene oxide (rGO), to enhance conductivity and electrochemical performance. The addition of rGO creates a conductive network that significantly improves charge transfer and cycling stability.

**Table 1: Electrochemical Performance Comparison**

Parameter	Bare Tin(II) Oxalate ( $\text{SnC}_2\text{O}_4$ )	Tin(II) Oxalate/rGO Composite
Electrical Conductivity	$\sim 1.0 \times 10^{-8} \text{ S cm}^{-1}$ <sup>[1]</sup>	$\sim 8.0 \times 10^{-3} \text{ S cm}^{-1}$ <sup>[1]</sup>
1st Cycle Charge Capacity	$\sim 643 \text{ mAh g}^{-1}$ <sup>[1][2]</sup>	$\sim 1166 \text{ mAh g}^{-1}$ <sup>[1][2]</sup>
Capacity after 200 Cycles	$\sim 192 \text{ mAh g}^{-1}$ <sup>[1][2]</sup>	$\sim 620 \text{ mAh g}^{-1}$ <sup>[1]</sup>
High-Rate Capability (10C)	$\sim 289 \text{ mAh g}^{-1}$ <sup>[2]</sup>	$\sim 467 \text{ mAh g}^{-1}$ <sup>[2]</sup>

The data clearly shows that the SnC<sub>2</sub>O<sub>4</sub>/rGO composite exhibits vastly superior performance. Its electrical conductivity is five orders of magnitude higher than that of bare SnC<sub>2</sub>O<sub>4</sub>.<sup>[1]</sup> This leads to a higher initial capacity, better capacity retention over long-term cycling, and improved performance at high charge/discharge rates.<sup>[1][3][2]</sup>

## Electrochemical Impedance Spectroscopy (EIS) Analysis

EIS is a powerful technique used to investigate the internal resistance and charge transfer kinetics of electrode materials. The Nyquist plots obtained from EIS measurements provide insight into different resistive processes within the battery cell. A smaller semicircle in the Nyquist plot generally corresponds to a lower charge-transfer resistance (R<sub>ct</sub>), indicating more efficient electrochemical reactions at the electrode-electrolyte interface.

AC-impedance spectra of cells made with bare SnC<sub>2</sub>O<sub>4</sub> and the SnC<sub>2</sub>O<sub>4</sub>/rGO composite show a dramatic difference.<sup>[4][5]</sup> The composite material exhibits a significantly smaller semicircle, confirming that the improved electrical conductivity from the rGO network leads to a much lower charge-transfer resistance.<sup>[4][5]</sup>

**Table 2: Comparative EIS Parameters (Approximated from Nyquist Plots)**

Parameter	Bare Tin(II) Oxalate (SnC <sub>2</sub> O <sub>4</sub> )	Tin(II) Oxalate/rGO Composite
Ohmic Resistance (R <sub>s</sub> )	~10-15 Ω	~10-15 Ω
Charge-Transfer Resistance (R <sub>ct</sub> )	~800 Ω <sup>[5]</sup>	~200 Ω <sup>[5]</sup>

Note: Values are estimated from graphical data presented in the cited source for illustrative comparison.

The ohmic resistance (R<sub>s</sub>), which represents the resistance of the electrolyte and cell components, is similar for both materials. However, the charge-transfer resistance (R<sub>ct</sub>) for the SnC<sub>2</sub>O<sub>4</sub>/rGO composite is approximately four times lower than that of the bare material.<sup>[5]</sup> This reduced resistance facilitates faster and more efficient transfer of lithium ions and electrons

across the interface, which directly contributes to the superior capacity and rate capability observed in Table 1.[\[1\]](#)

## Experimental Protocols

### Material Synthesis

- **Tin(II) Oxalate** ( $\text{SnC}_2\text{O}_4$ ) Synthesis: Phase-pure  $\text{SnC}_2\text{O}_4$  is synthesized via a hydrothermal method. In a typical procedure, equimolar amounts (e.g., 0.001 M) of  $\text{SnCl}_2 \cdot 6\text{H}_2\text{O}$  and  $\text{Na}_2\text{C}_2\text{O}_4$  are dissolved in a mixture of distilled water and ethylene glycol. The solution is sealed in a Teflon-lined autoclave and heated for 12 hours. The resulting precipitate is filtered, washed with deionized water, and dried in a vacuum oven.
- $\text{SnC}_2\text{O}_4/\text{rGO}$  Composite Synthesis: The composite is formed using a layer-by-layer self-assembly process.[\[4\]](#) The hydrothermally synthesized  $\text{SnC}_2\text{O}_4$  particles are effectively sandwiched between rGO sheets, creating an intimate and conductive matrix.[\[4\]](#)

### Electrode Preparation and Cell Assembly

- **Slurry Preparation:** The anode is prepared by mixing the active material ( $\text{SnC}_2\text{O}_4$  or  $\text{SnC}_2\text{O}_4/\text{rGO}$ , 85 wt%), Ketjen black (5 wt%), Super-P carbon (5 wt%), and poly(acrylic acid) binder (5 wt%) in distilled water to form a homogeneous slurry.[\[3\]](#)
- **Electrode Casting:** The slurry is cast onto a copper foil current collector and dried under vacuum to remove the solvent.
- **Cell Assembly:** Electrochemical performance is evaluated using 2032-type coin cells.[\[5\]](#) The cells are assembled in an argon-filled glovebox with the prepared anode, a lithium metal counter and reference electrode, a separator, and an appropriate electrolyte (e.g., 1 M  $\text{LiPF}_6$  in a mixture of ethylene carbonate and diethyl carbonate).

### Electrochemical Impedance Spectroscopy (EIS)

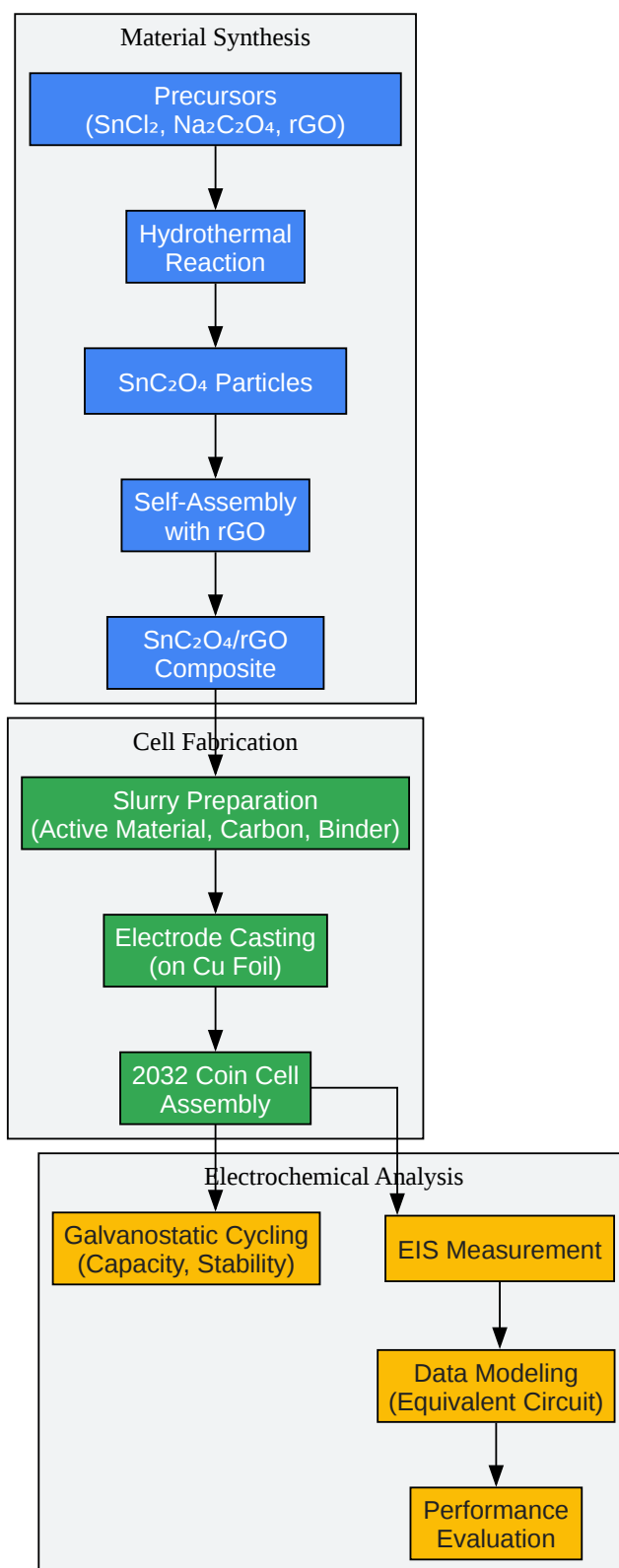
#### Measurement

EIS measurements are conducted using a potentiostat equipped with a frequency response analyzer.

- **Cell State:** Measurements are typically performed after a set number of charge-discharge cycles to allow for the formation and stabilization of the solid electrolyte interphase (SEI).
- **Frequency Range:** A wide frequency range, commonly from 100 kHz down to 0.01 Hz, is applied.
- **AC Amplitude:** A small AC voltage perturbation (e.g., 5-10 mV) is applied to ensure a linear response.
- **Data Analysis:** The resulting impedance data is visualized as a Nyquist plot ( $-Z''$  vs.  $Z'$ ). The plot is then fitted to an appropriate equivalent circuit model to extract quantitative parameters like  $R_s$  and  $R_{ct}$ .[\[6\]](#)

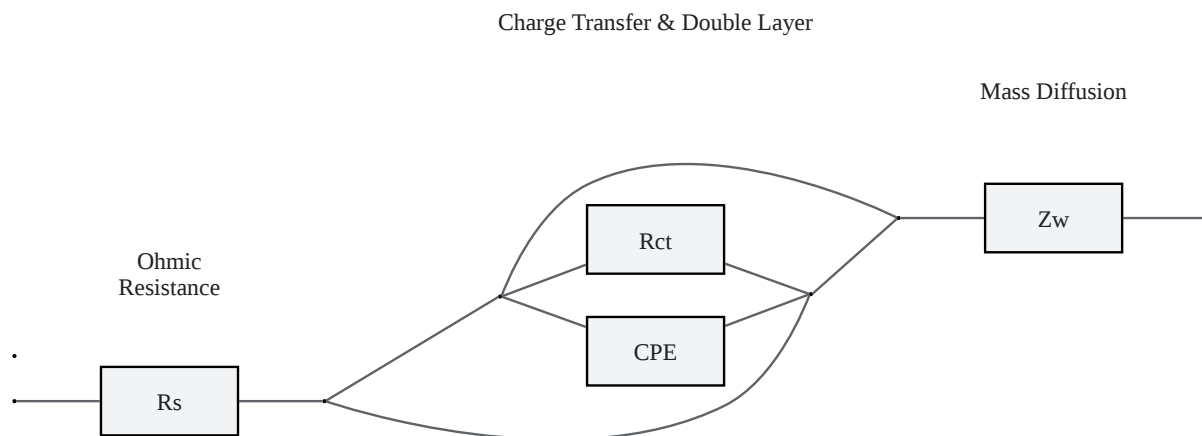
## Visualizations

The following diagrams illustrate the experimental workflow for creating and testing these materials, and a common equivalent circuit model used for data analysis.



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Caption: Experimental workflow from material synthesis to electrochemical analysis.



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Caption: A common Randles equivalent circuit model for fitting EIS data.

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## References

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